![molecular formula C8H16N2 B1426263 (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 151213-45-5](/img/structure/B1426263.png)

(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine

Descripción general

Descripción

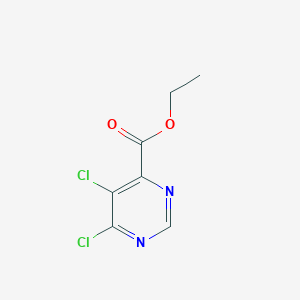

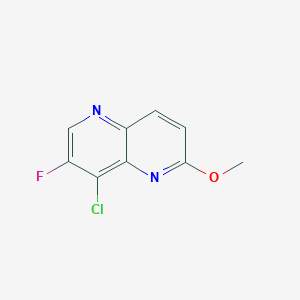

“(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine”, also known as S,S-diazabicyclononane or (S,S)-2,8-diazabycyclo [4.3.0]nonane, is an important intermediate in the manufacture of moxifloxacin . It has two chiral centres, both of configuration S, is optically active and levogyre .

Synthesis Analysis

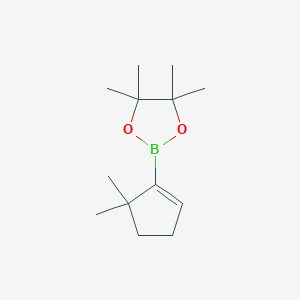

The synthesis of this compound involves several steps . The process begins with the optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate . This is followed by the conversion of the intermediate to (4aR,7aS)-1-alkylcarbonylhexahydrofuro [3,4-b]pyridine-5,7-dione .Molecular Structure Analysis

The molecular formula of “(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine” is C7H14N2 . It has an average mass of 126.200 Da and a monoisotopic mass of 126.115700 Da .Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including enzymatic hydrolysis, conversion of intermediates, and the formation of diastereoisomeric salts . The reactions are carried out under specific conditions, such as temperature and pH, to ensure the desired product is obtained .Aplicaciones Científicas De Investigación

Synthesis of Moxifloxacin Hydrochloride

(4aS,7aS)-Octahydro-1-methyl-1H-pyrrolo[3,4-b]pyridine: is a key intermediate in the synthesis of Moxifloxacin Hydrochloride , an antibiotic used to treat a variety of bacterial infections . The compound’s chiral centers are crucial for the activity of the drug, and its synthesis involves the recovery and reuse of chiral auxiliary naproxen. This process demonstrates the importance of the compound in pharmaceutical manufacturing, particularly in the production of antibiotics with a specific chirality required for biological activity.

Development of Chiral Auxiliaries

The compound has been used in research for developing new methods of synthesizing chiral auxiliaries . Chiral auxiliaries are essential for producing enantiomerically pure substances, which are important in the creation of drugs and other active molecules. The ability to recycle these auxiliaries, as demonstrated with naproxen in the synthesis of the compound, is valuable for making the process more sustainable and cost-effective.

Stereoselective Synthesis Research

The stereoselective synthesis of (4aS,7aS)-Octahydro-1-methyl-1H-pyrrolo[3,4-b]pyridine is a significant area of research . The methodologies developed for its synthesis are applicable to a wide range of heterocyclic compounds. These methods are crucial for the pharmaceutical industry, where the stereochemistry of a drug can affect its efficacy and safety.

Intermediate in Organic Synthesis

As an intermediate in organic synthesis, (4aS,7aS)-Octahydro-1-methyl-1H-pyrrolo[3,4-b]pyridine is used to construct more complex molecules . Its structure serves as a building block in the synthesis of various organic compounds, demonstrating its versatility and importance in chemical research.

Research on Racemization Processes

The compound is also used in research on racemization processes . Understanding how chiral molecules like (4aS,7aS)-Octahydro-1-methyl-1H-pyrrolo[3,4-b]pyridine can convert to their mirror images (or racemize) is important for maintaining the stability and effectiveness of pharmaceuticals.

Safety and Hazards

While specific safety and hazards information for this compound is not available, general safety measures for handling chemicals should be followed. These include keeping away from heat/sparks/open flames/hot surfaces, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection .

Propiedades

IUPAC Name |

(4aS,7aS)-1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLUVOZDWSAEIP-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2C1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]2[C@H]1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B1426195.png)

![4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1426201.png)